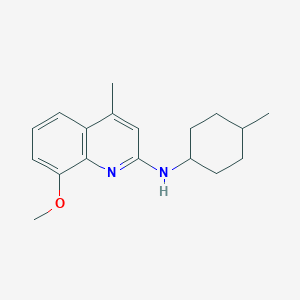
ethyl 1-(3-ethoxy-4-methoxybenzyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(3-ethoxy-4-methoxybenzyl)-3-piperidinecarboxylate is a chemical compound that is commonly referred to as EPMC. This compound has been the subject of scientific research due to its potential therapeutic applications. EPMC is a piperidine derivative that has been synthesized using various methods.
作用机制
The mechanism of action of EPMC is not fully understood. However, it has been found to act as a modulator of the GABAergic system. GABA is an inhibitory neurotransmitter that plays a role in the regulation of neuronal excitability. EPMC has been found to enhance the activity of GABA receptors, leading to an increase in inhibitory neurotransmission. This may explain its anticonvulsant and analgesic properties.
Biochemical and Physiological Effects:
EPMC has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EPMC has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes. In addition, EPMC has been found to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
实验室实验的优点和局限性
EPMC has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under a wide range of conditions and can be stored for long periods of time. However, EPMC has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in vivo. In addition, it has not been extensively studied in humans, so its safety and efficacy are not well-established.
未来方向
There are several future directions for research on EPMC. One direction is to further investigate its potential therapeutic applications. EPMC may have applications in the treatment of neurological disorders, inflammation-related disorders, and oxidative stress-related disorders. Another direction is to investigate its safety and efficacy in humans. Further studies are needed to determine the optimal dosage and administration route for EPMC. Finally, future research could focus on developing more water-soluble derivatives of EPMC to improve its in vivo administration.
合成方法
EPMC has been synthesized using various methods such as the Mannich reaction and the Kabachnik-Fields reaction. The Mannich reaction involves the condensation of a primary or secondary amine with an aldehyde or ketone, followed by the addition of a second amine. The Kabachnik-Fields reaction involves the reaction of an aldehyde with an amine and a dialkyl phosphite in the presence of a catalyst. Both methods have been used to synthesize EPMC with high yields.
科学研究应用
EPMC has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. EPMC has also been studied for its potential use as a treatment for Alzheimer's disease and Parkinson's disease. In addition, EPMC has been found to have antioxidant properties and may be useful in the treatment of oxidative stress-related disorders.
属性
IUPAC Name |
ethyl 1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-4-22-17-11-14(8-9-16(17)21-3)12-19-10-6-7-15(13-19)18(20)23-5-2/h8-9,11,15H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVQITYSEXSXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)OCC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(aminocarbonyl)-2-phenylvinyl]-4-butoxybenzamide](/img/structure/B4919939.png)
![2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4919944.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methoxybenzoic acid](/img/structure/B4919962.png)
![7-amino-5-(3-chlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B4919970.png)
![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}-6-methoxy-4-nitrophenol](/img/structure/B4919983.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-2-(2-thienyl)acetamide](/img/structure/B4919991.png)
![3-[1-(2,3,4-trimethoxybenzyl)-2-piperidinyl]pyridine](/img/structure/B4919994.png)
![N-[(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl]-2-furamide](/img/structure/B4920005.png)
![1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4920009.png)
![5-bromo-2-chloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B4920013.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-pyridinylthio)ethyl]acrylamide](/img/structure/B4920015.png)

![6-amino-4-(4-bromo-5-methyl-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4920036.png)
![methyl [6-bromo-2-(4-morpholinylmethyl)-4-phenyl-3(4H)-quinazolinyl]acetate](/img/structure/B4920043.png)
